molecular formula C20H18ClF3N4O B2957143 1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one CAS No. 874671-31-5

1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one

Cat. No.: B2957143
CAS No.: 874671-31-5
M. Wt: 422.84
InChI Key: GAWIFYYLMFWPFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a trifluoromethyl group attached to a pyridyl ring, which is further connected to a piperazine ring and an indole ring . The empirical formula is C14H15ClF3N3O, and the molecular weight is 333.74 .

Scientific Research Applications

Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity

A study by Perregaard et al. (1992) explored the synthesis of 1-(4-fluorophenyl)-1H-indoles, including compounds similar to the subject chemical. These compounds showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand binding studies. This suggests potential applications in neurological and psychiatric research, particularly for conditions involving these neurotransmitter systems (Perregaard et al., 1992).

Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) studied the molecular interaction of a compound structurally similar to the subject chemical with the CB1 cannabinoid receptor. This research contributes to understanding the binding interactions of similar compounds with cannabinoid receptors, which could have implications for drug development in the treatment of pain, mood disorders, and other conditions (Shim et al., 2002).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to 1-(4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)-2-indol-3-ylethan-1-one. Their study showed variable and modest activity against certain strains of bacteria and fungi, suggesting potential for further research into antimicrobial applications (Patel et al., 2011).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) synthesized analogues of a similar compound and evaluated them as inhibitors of HIV-1 reverse transcriptase. The study highlights the potential use of similar compounds in antiviral therapy, particularly in the treatment of HIV (Romero et al., 1994).

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O/c21-16-10-14(20(22,23)24)12-26-19(16)28-7-5-27(6-8-28)18(29)9-13-11-25-17-4-2-1-3-15(13)17/h1-4,10-12,25H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWIFYYLMFWPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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